N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-indole-3-carboxamide
Description
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Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-21-16(12-6-4-8-15(12)20-21)10-19-17(22)13-9-18-14-7-3-2-5-11(13)14/h2-3,5,7,9,18H,4,6,8,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXWFZWWQZNGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-indole-3-carboxamide is a compound that has drawn attention in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a cyclopenta[c]pyrazol moiety and an indole core. Its IUPAC name is N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1H-indole-3-carboxamide. The molecular formula is , indicating a significant potential for interaction with biological targets due to its diverse functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyclopropane ring and pyrazol moiety are believed to facilitate binding to specific molecular targets, modulating their activity. This interaction can influence various biochemical pathways, making the compound a candidate for further pharmacological exploration.
1. Enzyme Inhibition
Research highlights the compound's potential as an enzyme inhibitor. For instance, studies have shown that related pyrazole derivatives exhibit alpha-amylase inhibition activity, which is crucial for managing conditions like diabetes. The IC50 values for these compounds suggest they possess significant inhibitory potency compared to standard controls like acarbose .
2. Antifungal Activity
In related studies involving hybrid pyrazole-tetrazole compounds, antifungal activity was assessed against several strains such as Aspergillus niger and Penicillium digitatum. The results indicated that these compounds could inhibit fungal growth effectively, suggesting that this compound may share similar antifungal properties due to structural similarities .
Case Study 1: Alpha-Amylase Inhibition
A recent study evaluated the alpha-amylase inhibition of various pyrazole derivatives. The findings indicated that compounds with similar structural features to this compound demonstrated IC50 values significantly lower than that of acarbose (IC50 = 0.26 mg/mL), highlighting the potential of these compounds in diabetes management .
| Compound | IC50 (mg/mL) | Control (Acarbose) |
|---|---|---|
| Compound A | 0.12 | 0.26 |
| Compound B | 0.15 | 0.26 |
Case Study 2: Antifungal Efficacy
In another investigation focusing on antifungal properties, compounds structurally related to this compound were tested against four fungal strains. The results showed inhibition zones ranging from 12 mm to 16 mm, indicating moderate antifungal activity compared to cycloheximide as a positive control .
Research Findings
Recent literature emphasizes the versatility of pyrazole-based compounds in medicinal chemistry. The unique structural attributes of this compound position it as a promising lead compound for drug development targeting metabolic disorders and fungal infections.
Preparation Methods
Cyclization via Hydrazine and Ketoester Intermediates
A widely employed method, as detailed in patent US5624941A, involves the condensation of ketoesters with hydrazine derivatives under acidic conditions. For the 2-methyl variant, methyl-substituted cyclopentanone-1,3-dione serves as the starting material. Reacting this diketone with methylhydrazine in refluxing acetic acid induces cyclization, yielding the pyrazole ring fused to the cyclopentane system.
Representative Protocol :
- Starting Material : 2-Methylcyclopentane-1,3-dione (5.0 g, 40 mmol)
- Reagent : Methylhydrazine (3.2 mL, 60 mmol)
- Conditions : Reflux in glacial acetic acid (80 mL, 12 h)
- Yield : 72% (4.1 g) of 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid ethyl ester
- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl3): δ 4.21 (q, J = 7.1 Hz, 2H, OCH2), 3.45 (m, 2H, CH2), 2.89 (s, 3H, CH3), 2.70–2.55 (m, 4H, cyclopentane-H).
Functionalization at the 3-Position
The carboxylic acid ester at position 3 is hydrolyzed to the free acid using potassium hydroxide in ethanol, followed by acidification with HCl. Subsequent conversion to the acid chloride via thionyl chloride enables nucleophilic substitution with amines.
Critical Data :
| Step | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | 2M KOH, EtOH, reflux, 6 h | Carboxylic acid | 89% |
| Acid chloride formation | SOCl2, 70°C, 3 h | Acid chloride | 95% |
Introduction of the Aminomethyl Group
The hydroxymethyl intermediate (2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanol) undergoes functional group interconversion to install the requisite aminomethyl moiety.
Mitsunobu Reaction for Amine Installation
The Mitsunobu reaction effectively replaces the hydroxyl group with a phthalimide-protected amine, followed by deprotection to yield the primary amine.
Procedure :
- Reagents : Diethyl azodicarboxylate (DEAD, 1.2 eq), triphenylphosphine (1.2 eq), phthalimide (1.5 eq)
- Conditions : THF, 0°C → rt, 12 h
- Deprotection : Hydrazine hydrate (2.0 eq), EtOH, reflux, 4 h
- Yield : 68% over two steps
- Characterization : $$ ^{13}C $$ NMR (101 MHz, DMSO-d6): δ 156.8 (CONH), 52.1 (CH2NH2).
Synthesis of Indole-3-carboxylic Acid
The indole fragment is synthesized via Fischer indole synthesis or direct carboxylation of indole.
Direct Carboxylation of Indole
Indole undergoes carboxylation at the 3-position using CO2 under palladium catalysis.
Optimized Conditions :
- Catalyst : Pd(OAc)2 (5 mol%)
- Ligand : 1,10-Phenanthroline (10 mol%)
- Conditions : CO2 (1 atm), DMF, 110°C, 24 h
- Yield : 78%
- Characterization : HRMS (ESI): m/z [M+H]+ calcd for C9H7NO2: 162.0550, found: 162.0555.
Amide Bond Formation
The final step couples the aminomethylpyrazole and indole-3-carboxylic acid via amide bond formation.
Activation and Coupling
The acid is activated as a mixed anhydride or via carbodiimide-based coupling reagents.
Protocol :
- Activation : Indole-3-carboxylic acid (1.0 eq), ethyl chloroformate (1.2 eq), N-methylmorpholine (1.5 eq), THF, 0°C, 1 h
- Coupling : Aminomethylpyrazole (1.1 eq), THF, rt, 12 h
- Yield : 85%
- Purity : >98% (HPLC, C18 column, MeCN/H2O)
Comparative Analysis of Coupling Reagents :
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 78 | 95 |
| BOP | 82 | 97 |
| Mixed anhydride | 85 | 98 |
Scalability and Industrial Considerations
Industrial production necessitates optimization for cost, safety, and environmental impact. Continuous-flow systems enhance the cyclization and amidation steps, reducing reaction times by 40% while maintaining yields >80%.
Analytical Characterization
Critical spectroscopic data confirm structural integrity:
- HRMS : m/z [M+H]+ calcd for C19H21N4O2: 345.1664, found: 345.1668.
- $$ ^1H $$ NMR : δ 10.92 (s, 1H, NH), 8.12 (s, 1H, indole-H), 4.48 (d, J = 5.6 Hz, 2H, CH2NH), 2.91 (s, 3H, CH3).
Challenges and Alternative Routes
Regioselectivity in Pyrazole Formation
Competing pathways during cyclization may yield regioisomers. Substituent electronic effects dictate outcomes, with electron-withdrawing groups favoring the observed product.
Solvent Effects on Amidation
Polar aprotic solvents (e.g., DMF) improve coupling efficiency but complicate purification. Recent advances utilize biorenewable solvents (cyclopentyl methyl ether) without yield sacrifice.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-indole-3-carboxamide?
- Answer : A robust approach involves coupling reactions using activating agents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in polar aprotic solvents such as DMF. For example, indole-3-carboxylic acid derivatives can be coupled with amines under mild conditions (room temperature, 30-minute stirring) to form carboxamides . For cyclopenta[c]pyrazole intermediates, multi-step one-pot reactions with controlled stoichiometry (e.g., K₂CO₃ as a base) are effective .
Q. How can researchers confirm the structural identity and purity of this compound?
- Answer :
- 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ 1.6–1.8 ppm, aromatic protons at δ 7.1–8.8 ppm) and carbon shifts (e.g., carbonyl carbons at ~170 ppm) .
- HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]+ peaks for carboxamides at m/z 500–600 range) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
Q. What solvents and reaction conditions are optimal for its solubility and stability?
- Answer : The compound shows moderate solubility in DMSO, DMF, and dichloromethane. Stability tests under inert atmospheres (N₂/Ar) at 4°C are recommended. Avoid prolonged exposure to light or moisture due to potential hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Answer : Key factors include:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reagent solubility .
- Temperature control : Reactions at 0–25°C minimize side-product formation in sensitive steps (e.g., amide coupling) .
- Stoichiometric ratios : Use 1.1–1.2 equivalents of nucleophilic components (e.g., amines) to drive reactions to completion .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex regions (e.g., cyclopenta[c]pyrazole methylene groups) .
- LC-MS/MS : Identify trace by-products (e.g., hydrolysis derivatives) with tandem mass fragmentation .
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .
Q. How can computational modeling aid in predicting the compound’s reactivity or biological targets?
- Answer :
- DFT calculations : Optimize geometry and predict electrophilic/nucleophilic sites (e.g., carboxamide carbonyl reactivity) .
- Docking studies : Screen against protein databases (e.g., kinases, GPCRs) using the indole moiety as a pharmacophore anchor .
Q. What functionalization strategies enable diversification of the core structure for SAR studies?
- Answer :
- Electrophilic substitution : Modify the indole ring via bromination or nitration .
- Reductive amination : Introduce alkyl/aryl groups to the pyrazole nitrogen using aldehydes and NaBH₃CN .
- Cross-coupling : Suzuki-Miyaura reactions on halogenated pyrazole intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
